1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17861286
InChI: InChI=1S/C13H18N4/c14-11-4-7-16(8-5-11)9-12-10-17-6-2-1-3-13(17)15-12/h1-3,6,10-11H,4-5,7-9,14H2
SMILES:
Molecular Formula: C13H18N4
Molecular Weight: 230.31 g/mol

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine

CAS No.:

Cat. No.: VC17861286

Molecular Formula: C13H18N4

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine -

Specification

Molecular Formula C13H18N4
Molecular Weight 230.31 g/mol
IUPAC Name 1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine
Standard InChI InChI=1S/C13H18N4/c14-11-4-7-16(8-5-11)9-12-10-17-6-2-1-3-13(17)15-12/h1-3,6,10-11H,4-5,7-9,14H2
Standard InChI Key FBWOJJFODRSAPM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N)CC2=CN3C=CC=CC3=N2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine is C₁₃H₁₈N₄, with a molecular weight of 230.31 g/mol. Its IUPAC name reflects the presence of an imidazo[1,2-a]pyridine ring linked via a methylene group to a piperidin-4-amine moiety. Key identifiers include:

PropertyValueSource
PubChem CID20115745
InChIKeyFBWOJJFODRSAPM-UHFFFAOYSA-N
Canonical SMILESC1CN(CCC1N)CC2=CN3C=CC=CC3=N2

The compound’s structure features a planar imidazo[1,2-a]pyridine system fused to a pyridine ring, with a flexible piperidine amine side chain enabling potential hydrogen bonding and hydrophobic interactions .

Synthesis and Derivatization

Synthetic Routes

The synthesis of 1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine likely involves multi-step reactions. A plausible pathway includes:

  • Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine with α-haloketones .

  • Introduction of the methylpiperidine side chain through nucleophilic substitution or reductive amination.

Recent advances in imidazo[1,2-a]pyridine synthesis, such as Y(OTf)₃-catalyzed three-component aza-Friedel–Crafts reactions, could also be adapted for derivatives of this compound . For instance, substituting aldehydes and amines in such reactions may yield analogs with varied alkyl or aryl groups .

Optimization Challenges

Key challenges include achieving regioselectivity in the imidazo[1,2-a]pyridine formation and minimizing side reactions during piperidine functionalization. Catalytic methods using Lewis acids like Y(OTf)₃ improve yields (75–92%) and reduce reaction times .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

While imidazo[1,2-a]pyridines are studied for anticancer and antimicrobial applications, their potential in neurodegenerative diseases (e.g., Alzheimer’s) remains unexplored. The compound’s amine group could modulate acetylcholine esterase activity, warranting further investigation.

Synthetic Methodology Development

Efforts should focus on:

  • Green chemistry approaches: Solvent-free reactions or biocatalytic methods to improve sustainability .

  • Late-stage functionalization: C–H activation to introduce diverse substituents without pre-functionalized substrates .

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